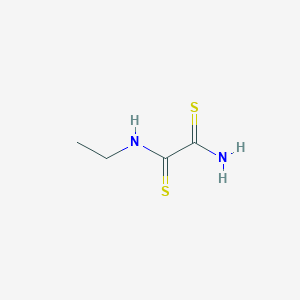
Benzohydroxamic acid, furoyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Furan-2-carbonyl)oxy)benzamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring attached to a benzamide moiety through a carbonyl group. The unique structure of N-((Furan-2-carbonyl)oxy)benzamide makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((Furan-2-carbonyl)oxy)benzamide typically involves the reaction of furan-2-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the benzamide to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of N-((Furan-2-carbonyl)oxy)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-((Furan-2-carbonyl)oxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((Furan-2-carbonyl)oxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((Furan-2-carbonyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of N-((Furan-2-carbonyl)oxy)benzamide.
Benzamide: The parent compound from which N-((Furan-2-carbonyl)oxy)benzamide is derived.
Furan-2,5-dicarboxylic acid: An oxidation product of N-((Furan-2-carbonyl)oxy)benzamide.
Uniqueness
N-((Furan-2-carbonyl)oxy)benzamide is unique due to its combined furan and benzamide structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32621-59-3 |
|---|---|
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
benzamido furan-2-carboxylate |
InChI |
InChI=1S/C12H9NO4/c14-11(9-5-2-1-3-6-9)13-17-12(15)10-7-4-8-16-10/h1-8H,(H,13,14) |
Clave InChI |
JZLIJNGUXSHXAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


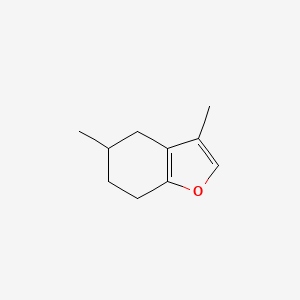
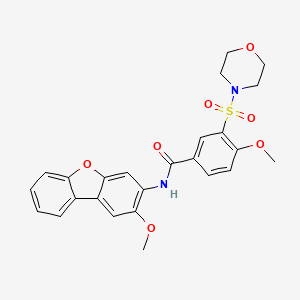
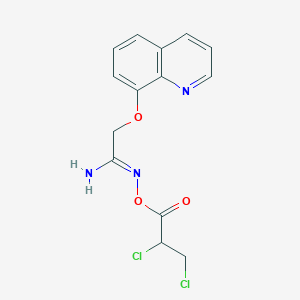
![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
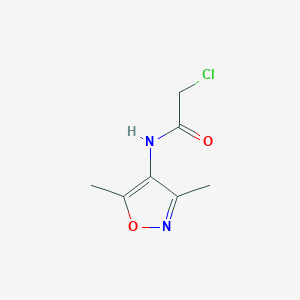
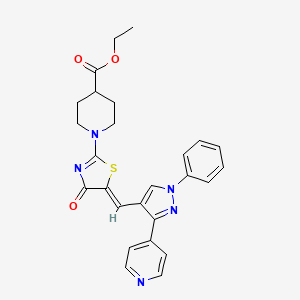
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
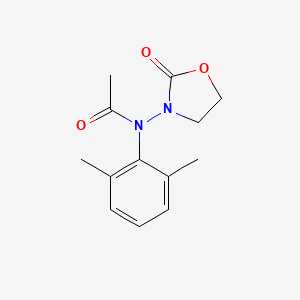
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
![Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-](/img/structure/B15211999.png)
